tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate
CAS No.: 2225136-78-5
Cat. No.: VC6435148
Molecular Formula: C10H17NO4
Molecular Weight: 215.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225136-78-5 |
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Molecular Formula | C10H17NO4 |
Molecular Weight | 215.249 |
IUPAC Name | tert-butyl 6-(hydroxymethyl)-2,3-dihydro-1,4-oxazine-4-carboxylate |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6,12H,4-5,7H2,1-3H3 |
Standard InChI Key | DXKJYXGTUJHDDV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOC(=C1)CO |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s systematic IUPAC name, tert-butyl 6-(hydroxymethyl)-3,4-dihydro-2H-oxazine-4-carboxylate, denotes a bicyclic structure comprising a partially saturated oxazine ring (Figure 1). Key functional groups include:
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A tert-butyl ester at position 4, enhancing steric protection and solubility in nonpolar solvents.
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A hydroxymethyl group at position 6, enabling further derivatization via oxidation or esterification.
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A dihydro-2H-oxazine backbone, conferring rigidity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties of Analogous Compounds
Note: Data extrapolated from structurally related compounds due to limited direct reports.
Spectroscopic Characterization
While spectral data for the exact compound are unavailable, analogous dihydrooxazines exhibit:
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¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm), oxazine ring protons (δ 3.5–4.5 ppm), and hydroxymethyl groups (δ 4.7–5.1 ppm) .
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IR Spectroscopy: Stretching vibrations for ester carbonyl (≈1720 cm⁻¹), hydroxyl (≈3400 cm⁻¹), and C-O-C ether linkages (≈1250 cm⁻¹) .
Synthetic Methodologies
Key Reaction Pathways
Synthesis of dihydrooxazine derivatives typically involves cyclization of β-amino alcohols or reductive amination of ketones. For tert-butyl-protected analogs, common strategies include:
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Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions .
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazine ring from diene precursors, followed by hydroxymethylation .
Example Protocol (Adapted from Patent WO2016201225A1) :
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Starting Material: 5-(Hydroxymethyl)-2-nitrobenzoic acid.
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Reduction: Catalytic hydrogenation to yield the corresponding amine.
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Cyclization: Treatment with epichlorohydrin to form the oxazine ring.
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Boc Protection: Reaction with Boc anhydride in tetrahydrofuran (THF) at 0°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Yield: ~45–60% (over four steps).
Challenges in Synthesis
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Regioselectivity: Ensuring hydroxymethyl group incorporation at position 6 requires careful control of reaction stoichiometry .
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Steric Hindrance: Bulky tert-butyl groups may slow cyclization, necessitating elevated temperatures or prolonged reaction times .
Applications in Drug Discovery and Material Science
Pharmaceutical Intermediates
Dihydrooxazines are pivotal in synthesizing RORγ agonists, as demonstrated in WO2016201225A1 . Key attributes include:
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Metabolic Stability: The saturated oxazine ring resists oxidative degradation in vivo.
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Bioavailability: Tert-butyl esters enhance membrane permeability, aiding central nervous system (CNS) targeting.
Table 2: Biological Activity of Related Compounds
Compound Class | IC₅₀ (nM) | Target |
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Oxazine Sulfonamides | 2–50 | RORγ (Nuclear Receptor) |
Dihydroisoquinoline Carbamates | 10–100 | Serine Proteases |
Agrochemical Uses
Hydroxymethyl-oxazines serve as precursors for herbicides and fungicides. For example:
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Fungicidal Activity: Analogous compounds inhibit chitin synthase in Fusarium species (EC₅₀: 5–20 μM) .
Future Research Directions
Unresolved Questions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dihydrooxazines.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion profiles.
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